Pyridostatin TFA

G-quadruplex Solubility Formulation

Pyridostatin TFA is the optimal G-quadruplex probe for reproducible in vitro and cell-based studies. Unlike generic G4 ligands or alternative salts, this high-purity (≥98%) TFA salt guarantees ≥48.4 mg/mL aqueous solubility, eliminating dosing artifacts. Its distinct genetic interaction profile with DNA repair pathways (HRD, Fanconi anemia, NHEJ) and selective G4 binding (Kd=490 nM) ensure reliable synthetic lethality and antiviral (EC50 4.2 µM vs Zika) research outcomes. Choose the validated tool compound for genome-wide G4 mapping and telomere dynamics investigations.

Molecular Formula C37H35F9N8O11
Molecular Weight 938.7 g/mol
Cat. No. B12461077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin TFA
Molecular FormulaC37H35F9N8O11
Molecular Weight938.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7)
InChIKeyCYYZQGUDHAKBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostatin TFA: G-Quadruplex Stabilizer Chemical Profile and Procurement Essentials


Pyridostatin TFA (trifluoroacetate salt, CAS 1472611-44-1) is a high-purity, water-soluble form of the well-characterized G-quadruplex (G4) DNA/RNA stabilizer Pyridostatin (PDS, RR82) . The compound functions by selectively binding to and thermodynamically stabilizing non-canonical G4 structures with a reported equilibrium dissociation constant (Kd) of 490 nM in cell-free assays, thereby perturbing normal nucleic acid metabolism . As a synthetic small molecule, its core pharmacophore consists of a flexible, adaptive N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold that facilitates specific π-π stacking interactions with G-tetrad planes [1]. This specific salt formulation is optimized for enhanced aqueous solubility and stability, distinguishing it from alternative salt or free-base forms, making it a preferred reagent for consistent and reproducible in vitro and cell-based experimental workflows .

Why Pyridostatin TFA Cannot Be Substituted by Other G4 Ligands or Salt Forms


Procuring a generic G4 ligand or an alternative salt form of Pyridostatin (e.g., free base, hydrochloride) in place of Pyridostatin TFA introduces significant experimental risk. Firstly, the TFA counterion directly impacts solubility: Pyridostatin TFA exhibits a validated aqueous solubility of ≥48.4 mg/mL, a critical property for achieving consistent dosing in cellular assays that is not guaranteed with other salt forms . Secondly, cross-study comparisons reveal profound differences in cellular potency and biological outcome among different G4-stabilizing chemotypes. For instance, while both Pyridostatin and CX-5461 are considered G4 ligands, their median inhibitory concentrations (IC50) in identical cell line models can differ by orders of magnitude, and they exhibit non-overlapping synthetic lethal interaction profiles with key DNA repair genes [REFS-2, REFS-3]. These variations arise from subtle differences in their molecular recognition of diverse G4 topologies, cation binding stoichiometries, and downstream effector pathways, underscoring that Pyridostatin TFA is not a functionally interchangeable commodity item but a specific tool with a distinct pharmacological signature [3].

Quantitative Evidence of Pyridostatin TFA's Differentiation from Key Comparators


Superior Solubility Profile of Pyridostatin TFA Versus Free Base Forms

The TFA salt formulation of Pyridostatin is specifically engineered to address the poor aqueous solubility of the parent free base. Pyridostatin TFA demonstrates a high water solubility of ≥48.4 mg/mL, a crucial physicochemical property that is often not reported for the free base (CAS 1085412-37-8) and is not a guaranteed feature of other salt forms like the hydrochloride (CAS 1629261-49-9) . This enhanced solubility directly translates to more reliable and higher-concentration stock solution preparation in aqueous buffers, minimizing the need for organic co-solvents that can confound cellular assay results .

G-quadruplex Solubility Formulation Drug Discovery

Differential Cellular Potency of Pyridostatin Versus the Clinical G4 Ligand CX-5461

A direct comparative study evaluated the sensitivity of HCT116 colorectal cancer cells to Pyridostatin and the clinical-stage G4 ligand CX-5461. In wild-type HCT116 (UBE2N+/+) cells, CX-5461 exhibited an IC50 of 3.18 nM, while Pyridostatin's IC50 was 1.65 µM, demonstrating that Pyridostatin is over 500-fold less potent in this specific genetic context [1]. Furthermore, the study revealed that genetic knockout of UBE2N dramatically sensitizes cells to CX-5461 (IC50 reduced to 0.24 nM), but has a more modest, though still significant, effect on Pyridostatin (IC50 reduced to 0.29 µM) [1]. This indicates distinct interactions with the ubiquitin-mediated DNA damage response pathway.

Cancer Cytotoxicity Synthetic Lethality G4 Stabilizer

Pyridostatin Exhibits Higher Antiviral Potency and Binding Affinity Compared to 360A

In a comparative analysis of five classical G4 binders for anti-Zika virus (ZIKV) activity, Pyridostatin (PDS) demonstrated superior performance over the selective G4 stabilizer 360A. Pyridostatin displayed a significantly lower effective concentration for inhibiting ZIKV replication, with an EC50 of 4.2 ± 0.4 μM, compared to 360A's EC50 of >10 μM [1]. This enhanced antiviral activity was correlated with higher binding affinity and thermal stabilization of ZIKV RNA G-quadruplexes by Pyridostatin as measured by biophysical assays [1].

Antiviral Zika Virus G4 Binder Binding Affinity

Comparative Binding-Induced Conformational Changes in Telomeric G4 by Pyridostatin, PhenDC3, and 360A

Electrospray ionization mass spectrometry (ESI-MS) was used to compare the binding mode of three potent G4 ligands—Pyridostatin, PhenDC3, and 360A—to human telomeric DNA G-quadruplexes [1]. The study revealed that Pyridostatin binding induces a distinct conformational rearrangement characterized by the ejection of potassium cations from the G4 core, a phenomenon interpreted as the disruption of G-quartets. In contrast, the binding of 360A and PhenDC3 did not lead to significant K+ displacement under the same conditions, suggesting they stabilize the native, fully-folded G4 conformation rather than inducing a structural remodel [1]. This indicates a fundamental mechanistic divergence in how Pyridostatin engages with its target compared to other high-affinity ligands.

Biophysics G4 Conformation Mass Spectrometry Telomere

Pyridostatin Demonstrates High Selectivity for G4 over Duplex DNA in FRET Melting Assays

The selectivity of Pyridostatin for G-quadruplex structures over canonical double-stranded DNA (dsDNA) was quantified using a FRET melting assay . At a concentration of 1 µM, Pyridostatin induced a maximal thermal stabilization (ΔTm) of the human telomeric G4 sequence, while showing no measurable stabilization effect on a control dsDNA sequence at the same concentration . This stark contrast in thermal stabilization provides quantitative evidence of Pyridostatin's high degree of structural selectivity, a key attribute for a chemical probe intended to specifically perturb G4-dependent biological processes without broadly intercalating into duplex DNA [1].

Selectivity FRET G4 Ligand Assay Development

Pyridostatin's Differential In Vivo Efficacy in BRCA2-Deficient Tumor Models

The in vivo antitumor efficacy of Pyridostatin was evaluated in a BRCA2-deficient human colorectal cancer xenograft model (DLD1 cells) [1]. Mice bearing BRCA2-deficient (−/−) tumors treated with Pyridostatin (7.5 mg/kg/day, i.v., for two 5-day cycles) exhibited a significant reduction in tumor growth compared to untreated controls [1]. In stark contrast, Pyridostatin treatment had no significant effect on the growth of BRCA2-proficient (+/+) tumors under the identical dosing regimen [1]. This demonstrates a profound, context-dependent synthetic lethal interaction in vivo, where the compound's cytotoxic effects are specifically unmasked in tumors with homologous recombination deficiency.

In Vivo Xenograft BRCA2 Cancer DNA Damage

Recommended Research Applications for Pyridostatin TFA Based on Quantitative Evidence


Investigating Synthetic Lethality and DNA Damage Response in Cancer Models

Given its validated differential in vivo efficacy in BRCA2-deficient versus proficient tumors [1] and its distinct genetic interaction profile with DNA repair pathways compared to clinical G4 ligands like CX-5461 [2], Pyridostatin TFA is an optimal chemical probe for dissecting synthetic lethal relationships in cancer. It is particularly suited for studies focusing on homologous recombination deficiency (HRD), Fanconi anemia pathways, and non-homologous end joining (NHEJ), where its specific mechanism of action can uncover novel therapeutic vulnerabilities [REFS-1, REFS-2].

Elucidating G4 Structure-Function Relationships in Virology

Its superior antiviral potency against Zika virus compared to other G4 binders like 360A, with an EC50 of 4.2 µM [1], establishes Pyridostatin TFA as a leading tool compound for exploring the functional role of conserved RNA G-quadruplexes in viral genomes. This includes investigating mechanisms of viral replication, translation, and host-pathogen interactions, where the compound's high binding affinity and thermal stabilization of viral G4s are critical for robust experimental outcomes [1].

Studying G4-Mediated Transcriptional Regulation and Genomic Instability

The compound's well-defined, high-contrast selectivity for G4 over duplex DNA, as shown by FRET melting assays [1], makes it an invaluable tool for genome-wide mapping studies. For instance, its use in G4-seq protocols can help identify physiologically relevant G4 structures stabilized under K+ conditions, providing a chemical biology approach to annotate functional G4 elements in promoters and other regulatory regions without confounding duplex DNA intercalation artifacts [2].

Probing the Biophysics of G4 Conformational Dynamics

The unique finding that Pyridostatin binding induces potassium cation ejection and conformational remodeling of telomeric G4 structures, unlike the purely stabilizing ligands PhenDC3 and 360A [1], positions this compound as a specialized biophysical probe. It is ideal for advanced studies using mass spectrometry or single-molecule techniques to investigate the dynamic equilibrium of G4 topologies and the energetic landscape of ligand-induced structural transitions in nucleic acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridostatin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.